4-[N-(2,4-dimethoxyphenyl)-C-ethylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(2,4-dimethoxyphenyl)-C-ethylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(2,4-dimethoxyphenyl)-C-ethylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. This reaction forms 5-methyl-2-phenyl-1H-pyrazol-3-one.
Introduction of the Carbonimidoyl Group: The carbonimidoyl group can be introduced by reacting the pyrazolone core with ethyl isocyanate in the presence of a base such as triethylamine.
Substitution with 2,4-Dimethoxyphenyl Group: The final step involves the substitution of the carbonimidoyl group with 2,4-dimethoxyphenylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[N-(2,4-dimethoxyphenyl)-C-ethylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazolone derivatives with new functional groups.
Scientific Research Applications
4-[N-(2,4-dimethoxyphenyl)-C-ethylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[N-(2,4-dimethoxyphenyl)-C-ethylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptor Activity: Interacting with receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[N-(2,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 4-[N-(2,4-dimethoxyphenyl)-C-propylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 4-[N-(2,4-dimethoxyphenyl)-C-butylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Uniqueness
The uniqueness of 4-[N-(2,4-dimethoxyphenyl)-C-ethylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group and the ethylcarbonimidoyl moiety contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
4-[N-(2,4-dimethoxyphenyl)-C-ethylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-5-17(22-18-12-11-16(26-3)13-19(18)27-4)20-14(2)23-24(21(20)25)15-9-7-6-8-10-15/h6-13,23H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQKAUMUSJWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=C(C=C(C=C1)OC)OC)C2=C(NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.